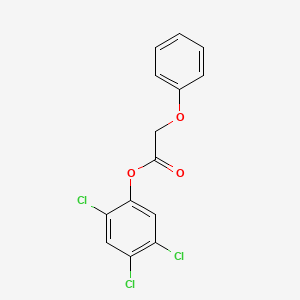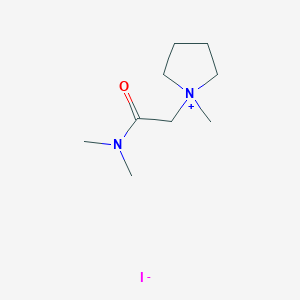![molecular formula C10H12 B14701753 Bicyclo[4.2.2]deca-2,4,7-triene CAS No. 25444-64-8](/img/structure/B14701753.png)
Bicyclo[4.2.2]deca-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[422]deca-2,4,7-triene is a polycyclic hydrocarbon with a unique structure that features two fused cyclohexadiene rings
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
化学反応の分析
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.
Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxy derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.
科学的研究の応用
Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: Similar structure but with an additional double bond.
Bicyclo[4.2.0]octa-1,5,7-triene: Another polycyclic hydrocarbon with a different ring fusion pattern.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific ring structure and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
特性
CAS番号 |
25444-64-8 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
bicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2 |
InChIキー |
HBVGDLAYTNCSPJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC=CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


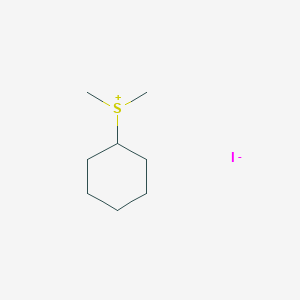
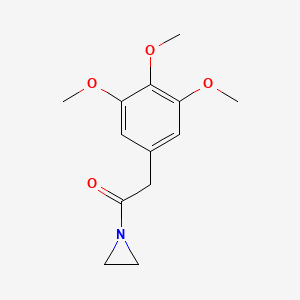

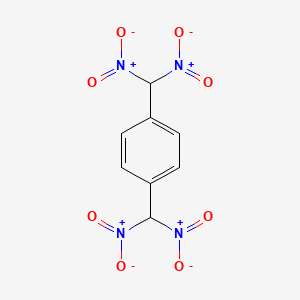
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
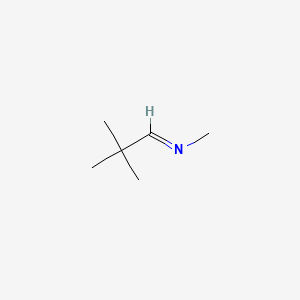
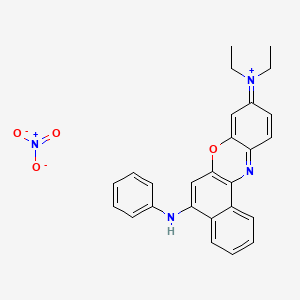
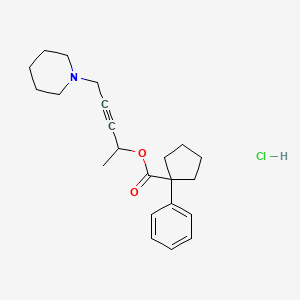

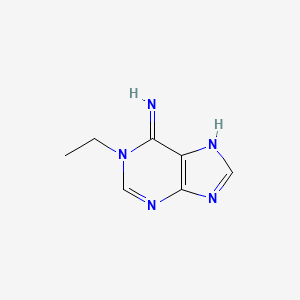
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
